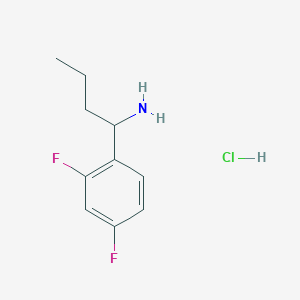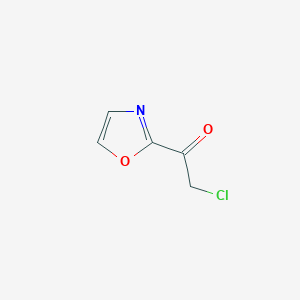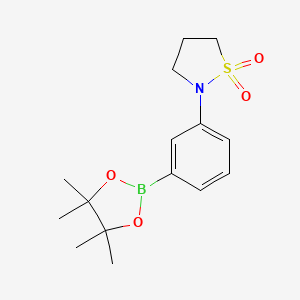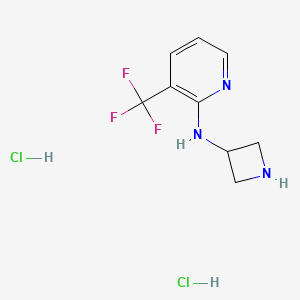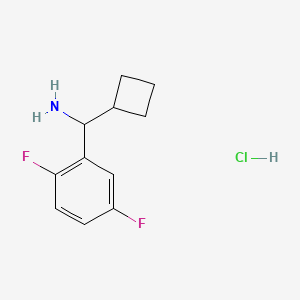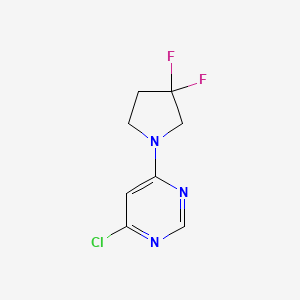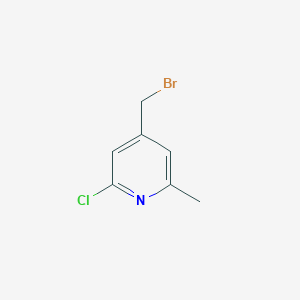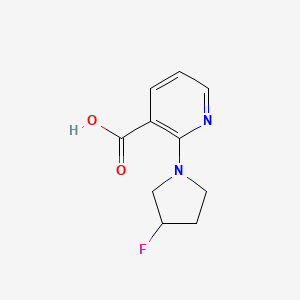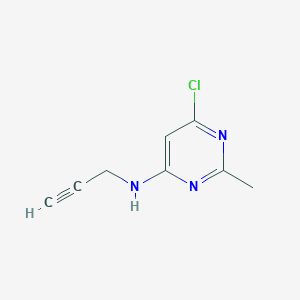
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to CPYPA often involves N-alkylation processes . For instance, the synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, can be achieved through N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis
The chemical reactions involving compounds similar to CPYPA can be complex. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been reported . The starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Pyrimidine derivatives have been synthesized for fungicidal properties, indicating potential agricultural applications. The synthesis process involves reactions of dichloro-methylthiopyrimidine with amines, leading to derivatives with bioactive potential (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Biological Activity
- Compounds with pyrimidine frameworks, such as those synthesized from chloro- and methoxy-pyrimidines, displayed moderate to weak fungicidal and insecticidal activities. This suggests their utility in developing new pesticides or agrochemicals (Chen & Shi, 2008).
Antimicrobial Applications
- Pyrimidine salts have been evaluated for their antibacterial and antifungal activities, showcasing the therapeutic potential of pyrimidine derivatives in addressing microbial resistance (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Corrosion Inhibition
- Certain pyrimidine compounds have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, hinting at their industrial application in protecting metals (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Material Science
- Pyrimidine derivatives have been synthesized and characterized, with some showing potential as materials in electronic devices due to their electronic properties, such as stable betainic pyrimidinaminides (Schmidt, 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen and superoxide anion are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Safety and Hazards
Future Directions
The future directions for research on CPYPA and similar compounds are vast. Given their wide range of biological activities, these compounds have immense potential for the development of new drugs . Furthermore, the development of greener and more efficient synthesis methods for these compounds is also a promising area of research .
Biochemical Analysis
Biochemical Properties
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe.
properties
IUPAC Name |
6-chloro-2-methyl-N-prop-2-ynylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-10-8-5-7(9)11-6(2)12-8/h1,5H,4H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPOPGQEDCCIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



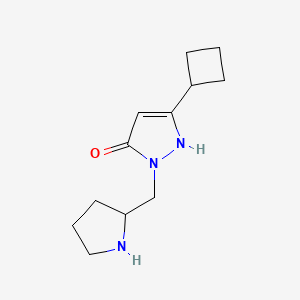
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

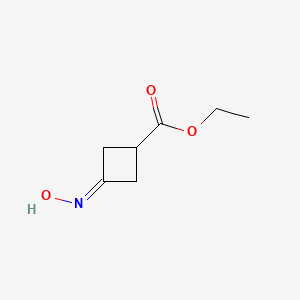
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)
